molecular formula C7H14ClNO B13479697 3-(Prop-2-en-1-yl)oxolan-3-amine hydrochloride

3-(Prop-2-en-1-yl)oxolan-3-amine hydrochloride

Katalognummer: B13479697
Molekulargewicht: 163.64 g/mol
InChI-Schlüssel: BFYQLOMIZUDMMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Prop-2-en-1-yl)oxolan-3-amine hydrochloride is a chemical compound with the molecular formula C7H14ClNO It is a derivative of oxolane (tetrahydrofuran) and contains an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-en-1-yl)oxolan-3-amine hydrochloride typically involves the reaction of oxolane derivatives with allylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. The product is then purified through crystallization or other separation techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation, filtration, and drying to obtain the final product in a pure form.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Prop-2-en-1-yl)oxolan-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The amine group can participate in substitution reactions with other chemical groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted oxolane compounds.

Wissenschaftliche Forschungsanwendungen

3-(Prop-2-en-1-yl)oxolan-3-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 3-(Prop-2-en-1-yl)oxolan-3-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The compound may also participate in various biochemical pathways, affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(prop-2-en-1-yl)oxolan-3-amine: Similar in structure but lacks the hydrochloride group.

    3-(oxolan-2-yl)propan-1-ol: Contains a hydroxyl group instead of an amine group.

    1-(oxolan-3-yl)prop-2-yn-1-amine hydrochloride: Contains a prop-2-yn-1-yl group instead of a prop-2-en-1-yl group.

Uniqueness

3-(Prop-2-en-1-yl)oxolan-3-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C7H14ClNO

Molekulargewicht

163.64 g/mol

IUPAC-Name

3-prop-2-enyloxolan-3-amine;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c1-2-3-7(8)4-5-9-6-7;/h2H,1,3-6,8H2;1H

InChI-Schlüssel

BFYQLOMIZUDMMP-UHFFFAOYSA-N

Kanonische SMILES

C=CCC1(CCOC1)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.